DGAT1 vs. DGAT2 Isozyme Selectivity: Amidepsine D Demonstrates Balanced Dual Inhibition, Distinct from Roselipins
Amidepsine D inhibits both DGAT1 and DGAT2 with similar potency, a profile shared by other amidepsines and xanthohumol, but which contrasts sharply with the DGAT2-selective roselipins [1]. This balanced dual inhibition is critical for experimental models where unbiased suppression of both DGAT isozymes is required, as DGAT1 and DGAT2 have non-redundant functions in lipid metabolism [2]. In direct comparison, Amidepsine D exhibits IC50 values of 20 µM for DGAT1 and 30 µM for DGAT2, resulting in a selectivity ratio of 1.5 (DGAT2/DGAT1). In contrast, Roselipin 1A shows >200 µM for DGAT1 and 30 µM for DGAT2, a ratio of >6.7, indicating a distinct, isozyme-biased mechanism [1].
| Evidence Dimension | DGAT Isozyme Selectivity (IC50 Ratio DGAT2/DGAT1) |
|---|---|
| Target Compound Data | DGAT1 IC50: 20 µM; DGAT2 IC50: 30 µM; Selectivity Ratio: 1.5 |
| Comparator Or Baseline | Roselipin 1A: DGAT1 IC50 >200 µM; DGAT2 IC50: 30 µM; Selectivity Ratio: >6.7 |
| Quantified Difference | Selectivity Ratio: 1.5 for Amidepsine D vs. >6.7 for Roselipin 1A (4.5-fold difference in bias) |
| Conditions | Enzyme assay using microsomal fractions from DGAT1- and DGAT2-expressing S. cerevisiae |
Why This Matters
This quantifiable difference in isozyme selectivity allows researchers to choose between a balanced dual inhibitor (Amidepsine D) or a DGAT2-selective tool (roselipins), ensuring the correct pharmacological profile for their specific mechanistic study.
- [1] Inokoshi, J., Kawamoto, K., Takagi, Y., Matsuhama, M., Omura, S., & Tomoda, H. (2009). Expression of two human acyl-CoA:diacylglycerol acyltransferase isozymes in yeast and selectivity of microbial inhibitors toward the isozymes. The Journal of Antibiotics, 62(1), 51-54. View Source
- [2] Yen, C. L. E., Stone, S. J., Koliwad, S., Harris, C., & Farese Jr, R. V. (2008). Thematic review series: glycerolipids. DGAT enzymes and triacylglycerol biosynthesis. Journal of Lipid Research, 49(11), 2283-2301. View Source
